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Compound of Interest

Compound Name: 1-Bromo-2-methylbut-3-en-2-ol

Cat. No.: B042723

In-Depth Technical Guide: 1-Bromo-2-methylbut-
3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive
properties of 1-Bromo-2-methylbut-3-en-2-ol (CAS Number: 36219-40-6), a versatile building
block in organic synthesis.

Core Compound Properties

1-Bromo-2-methylbut-3-en-2-ol, also known as isoprene bromohydrin, is a halogenated
tertiary alcohol with the molecular formula CsHeBrO.[1] Its structure incorporates a vinyl group,
a tertiary alcohol, and a primary alkyl bromide, bestowing it with a unique reactivity profile for
various chemical transformations.

Table 1: Physical and Chemical Properties of 1-Bromo-2-methylbut-3-en-2-ol
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Property Value Source
Molecular Formula CsHeBrO [1]
Molecular Weight 165.03 g/mol [1]
CAS Number 36219-40-6 [1]
IUPAC Name 1-bromo-2-methylbut-3-en-2-ol  [1]

Isoprene bromohydrin, 1-
Synonyms [1]
Bromo-2-methyl-3-buten-2-ol

XLogP3 (Computed) 1.2 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

C)c;untg p ! 2l
Rotatable Bond Count 2 [2]
Topological Polar Surface Area  20.2 A2 [2]

Synthesis and Purification

The primary synthesis of 1-Bromo-2-methylbut-3-en-2-ol is achieved through the electrophilic
addition of a bromine and a hydroxy! group to isoprene. A common and high-yielding method
involves the use of N-bromosuccinimide (NBS) in an aqueous medium.

Experimental Protocol: Synthesis via Halohydrin
Formation

A detailed experimental protocol for the synthesis of 1-Bromo-2-methylbut-3-en-2-ol is
outlined below.

Workflow for the Synthesis of 1-Bromo-2-methylbut-3-en-2-ol
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Synthesis Workflow

Isoprene
N-Bromosuccinimide (NBS)
Water (H20)

1. Mix reagents

Reaction Mixture

(Stirring at controlled temperature)

2. Quench and extract

Aqueous Workup
(e.g., extraction with an organic solvent)

3. Isolate crude product

Purification

(Fractional distillation or Flash column chromatography)

4. Obtain pure product

1-Bromo-2-methylbut-3-en-2-ol

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 1-Bromo-2-methylbut-3-en-2-ol.

Detailed Methodology:

+ Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-
bromosuccinimide in water.

« Addition of Isoprene: Cool the solution in an ice bath and add isoprene dropwise while
stirring vigorously. The reaction is exothermic and the temperature should be maintained
between 0 and 5 °C.
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» Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC).

o Work-up: Once the reaction is complete, quench the reaction mixture with a saturated
agueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic
solvent (e.g., diethyl ether or dichloromethane).

« Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure. The crude product can then be purified by fractional
distillation under reduced pressure or by flash column chromatography on silica gel.[3]

Chemical Reactivity and Mechanisms

The presence of multiple functional groups in 1-Bromo-2-methylbut-3-en-2-ol dictates its
chemical reactivity. It can participate in substitution, oxidation, and reduction reactions.[2][3]

Substitution Reactions

The primary bromide is a good leaving group, making the C1 position susceptible to
nucleophilic attack. The tertiary alcohol can be protonated by an acid to form a good leaving
group (water), leading to the formation of a resonance-stabilized allylic carbocation.[3] This
intermediate can then be attacked by nucleophiles at either the tertiary (C2) or the primary (C4)
position, potentially leading to a mixture of products. The reaction can proceed through an
S(_N)1 or S(_N)2' mechanism depending on the reaction conditions.

Proposed S(_N)1 Reaction Mechanism with HBr
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SN1 Reaction Mechanism

1-Bromo-2-methylbut-3-en-2-ol

Protonation of -OH group

(+H")

Loss of H20

Resonance-stabilized
allylic carbocation

Path A

Attack by Br— at C2 Attack by Br— at C4
(3-Bromo-3-methylbut-1-ene) (1-Bromo-3-methylbut-2-ene)

Click to download full resolution via product page

Caption: The S(_N)1 reaction pathway of 1-Bromo-2-methylbut-3-en-2-ol with an acid like
HBr.

Oxidation and Reduction

The tertiary alcohol functionality is resistant to oxidation under standard conditions. However,
the vinyl group can be subjected to oxidative cleavage. The primary bromide can be reduced to

a methyl group using appropriate reducing agents.

Spectroscopic Characterization

Characterization and confirmation of the structure of 1-Bromo-2-methylbut-3-en-2-ol are
typically performed using a combination of spectroscopic methods.[3] While specific
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experimental spectra for this compound are not readily available in public databases, the

expected spectral features are outlined below.

Table 2: Expected Spectroscopic Data for 1-Bromo-2-methylbut-3-en-2-ol

Technique

Expected Features

1H NMR

- Singlet for the methyl protons (~1.3 ppm)-
Singlet for the methylene protons adjacent to
bromine (~3.5 ppm)- Multiplets for the vinyl
protons (~5.0-6.0 ppm)- Broad singlet for the

hydroxyl proton (variable)

13C NMR

- Signal for the methyl carbon (~25 ppm)- Signal
for the methylene carbon bearing bromine (~45
ppm)- Signal for the quaternary carbon bearing
the hydroxyl group (~70 ppm)- Signals for the
vinyl carbons (~115 and ~140 ppm)

IR Spectroscopy

- Broad O-H stretch (~3400 cm~1)- C-H
stretches (aliphatic and vinylic) (~2900-3100
cm~1)- C=C stretch (~1640 cm~1)- C-O stretch
(~1150 cm~1)- C-Br stretch (~600 cm™1)

Mass Spectrometry

- Molecular ion peak (M*) and M+2 peak with
approximately equal intensity, characteristic of a
bromine-containing compound.- Fragmentation
pattern corresponding to the loss of water,

bromine, and other small fragments.

Applications in Research and Development

1-Bromo-2-methylbut-3-en-2-ol serves as a valuable intermediate in the synthesis of more

complex organic molecules. Its bifunctional nature allows for sequential or one-pot multi-

component reactions. It has been utilized in the synthesis of novel retinoid analogs and other

biologically active compounds.[4] The presence of the allylic bromine facilitates regioselective

reactions, making it a useful tool for medicinal chemists and synthetic organic chemists.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

